Boc-N-methyl-L-valine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

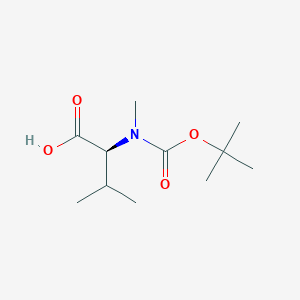

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAXAVJMJDPDH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426676 | |

| Record name | Boc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45170-31-8 | |

| Record name | Boc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-methyl-L-valine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Boc-N-methyl-L-valine, a crucial building block in peptide synthesis and drug discovery.

Chemical Properties

This compound is a white to off-white solid, valued in synthetic organic chemistry for its role as a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus allows for controlled peptide bond formation. The N-methyl group provides steric and electronic modifications that can enhance the metabolic stability and conformational properties of the resulting peptides.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 231.29 g/mol | [1] |

| Melting Point | 47-51 °C | [2] |

| Boiling Point | Not available | |

| Optical Rotation | [α]²⁰/D = -94° ± 3° (c=0.5 in ethanol) | |

| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO); less soluble in water. |

Chemical Structure

The structure of this compound incorporates the L-valine amino acid backbone, with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom, which is also methylated.

Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [1] |

| SMILES | CC(C)--INVALID-LINK--C(=O)O | |

| InChI | InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1 | |

| InChIKey | XPUAXAVJMJDPDH-QMMMGPOBSA-N | |

| CAS Number | 45170-31-8 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct N-methylation of its precursor, Boc-L-valine.

Materials:

-

Boc-L-valine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-L-valine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add methyl iodide (3.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography.

Spectroscopic Data

NMR Spectroscopy (Reference: Boc-L-valine)

-

¹H NMR (CDCl₃): Chemical shifts are observed around 0.94-1.00 ppm (d, 6H, CH(CH₃)₂), 1.45 ppm (s, 9H, C(CH₃)₃), 2.20 ppm (m, 1H, CH(CH₃)₂), 4.03-4.27 ppm (m, 1H, α-CH), 5.09-6.33 ppm (br, 1H, NH), and 10.9 ppm (br s, 1H, COOH).[4] The presence of rotamers due to hindered C-N bond rotation can lead to the observation of multiple signals for some protons.[4]

-

¹³C NMR: Please refer to publicly available spectral databases for the ¹³C NMR spectrum of Boc-L-valine.[5]

Infrared (IR) Spectroscopy (Reference: Boc-L-valine)

The IR spectrum of Boc-L-valine would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretches of the carbamate and carboxylic acid, and N-H bending.

Mass Spectrometry (Reference: Boc-L-valine)

Mass spectral data for Boc-L-valine is available in public databases such as PubChem.[6]

Logical Relationships in Synthesis and Purification

The synthesis and purification of this compound follow a logical progression from starting materials to the final, pure product.

References

- 1. This compound | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-N-methyl-L-valine | LGC Standards [lgcstandards.com]

- 4. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 5. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]

- 6. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Boc-N-methyl-L-valine from L-valine

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methylated amino acids are crucial building blocks in modern medicinal chemistry and peptide science. The incorporation of an N-methyl group can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability against proteolytic degradation, improving membrane permeability, and inducing conformational rigidity favorable for receptor binding.[1][2] Boc-N-methyl-L-valine is a key derivative used in the synthesis of complex peptides and other bioactive molecules.[3] This guide provides an in-depth overview of a reliable and commonly employed two-step synthesis route starting from the readily available amino acid, L-valine. The process involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by selective N-methylation.

Overall Synthesis Workflow

The synthesis of this compound from L-valine is typically achieved in a two-step sequence. First, the primary amine of L-valine is protected using di-tert-butyl dicarbonate ((Boc)₂O) to yield Boc-L-valine. This intermediate is then selectively methylated on the nitrogen atom using a strong base and a methylating agent to produce the final product.

Figure 1: Overall synthetic route from L-valine to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary steps in the synthesis. Yields can vary based on reaction scale and purification efficiency.

| Step | Reaction Name | Starting Material | Key Reagents | Solvent System | Typical Yield (%) | Reference |

| 1 | Boc Protection | L-Valine | Di-tert-butyl dicarbonate ((Boc)₂O), NaOH | Tetrahydrofuran (THF) / Water | ~55% | [4] |

| 2 | N-Methylation | Boc-L-Valine | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | Anhydrous Tetrahydrofuran (THF) | ~74% | [5] |

Detailed Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-valine (Boc-L-valine)

This procedure involves the protection of the primary amine of L-valine using di-tert-butyl dicarbonate (Boc anhydride) under basic aqueous conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Example Amount (20 mmol scale) | Molar Equivalents |

| L-Valine | 117.15 | 2.34 g | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g (in 15 mL H₂O) | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 4.80 g | 1.1 |

| Tetrahydrofuran (THF) | - | 30 mL | - |

| 0.5 M Citric Acid | - | As needed for acidification | - |

| Ethyl Acetate | - | For extraction | - |

| Petroleum Ether | - | For crystallization | - |

| Anhydrous Sodium Sulfate | - | For drying | - |

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 eq) in a mixture of THF (30 mL), water (15 mL), and 1 M NaOH solution (20 mL).[6]

-

Cool the resulting solution in an ice bath with vigorous stirring.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution.[6]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[6]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 3 by slowly adding a 0.5 M aqueous solution of citric acid. An oily substance should precipitate.[4][7]

-

Extract the precipitated product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with a small amount of water, and dry over anhydrous sodium sulfate.[4][7]

-

Filter off the drying agent and concentrate the ethyl acetate extract under reduced pressure.

-

Add petroleum ether to the resulting oil and allow the mixture to stand in a refrigerator to induce crystallization.[4]

-

Isolate the white crystals by filtration and dry them under vacuum to obtain pure Boc-L-valine. The expected yield is around 55%.[4]

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-N-methyl-L-valine

This protocol describes the selective N-methylation of Boc-L-valine using sodium hydride as a base and methyl iodide as the methylating agent.[8] This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Example Amount (10 mmol scale) | Molar Equivalents |

| Boc-L-Valine | 217.26 | 2.17 g | 1.0 |

| Sodium Hydride (NaH, 60% in oil) | 24.00 (NaH) | 0.83 g (provides 0.5 g NaH) | ~2.1 |

| Methyl Iodide (CH₃I) | 141.94 | 2.1 mL (d=2.28 g/mL) | ~3.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50-100 mL | - |

| Saturated aq. NH₄Cl | - | For quenching | - |

| Ethyl Acetate | - | For extraction | - |

| 1 M HCl | - | For acidification | - |

| Brine | - | For washing | - |

| Anhydrous Magnesium Sulfate | - | For drying | - |

Experimental Procedure:

-

Under an inert atmosphere, dissolve Boc-L-valine (1.0 eq) in anhydrous THF in a dry, round-bottom flask.[5]

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise to the solution, allowing the resulting hydrogen gas evolution to subside between additions.[5][8] Stir the mixture at 0 °C for 30 minutes after the final addition.

-

Add methyl iodide (3.0 eq) dropwise to the reaction slurry.[5]

-

Allow the reaction to slowly warm to room temperature and stir overnight.[5]

-

Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Acidify the mixture with 1 M HCl to a pH of ~2-3.

-

Extract the product with ethyl acetate (3x volumes).[5]

-

Combine the organic layers and wash sequentially with water and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the resulting crude product by column chromatography (silica gel) to obtain pure this compound.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

Physicochemical characteristics of Boc-N-methyl-L-valine

An In-depth Technical Guide on the Physicochemical Characteristics of Boc-N-methyl-L-valine

Introduction

N-(tert-Butoxycarbonyl)-N-methyl-L-valine, commonly abbreviated as this compound or Boc-N-Me-Val-OH, is a pivotal N-protected amino acid derivative. Its structure incorporates the sterically hindered valine side chain, an N-methyl group on the alpha-amine, and a tert-butoxycarbonyl (Boc) protecting group. This combination of features makes it a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.[1]

The Boc protecting group provides stability and enhances solubility, facilitating controlled peptide bond formation while preventing unwanted side reactions at the N-terminus.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant workflows for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These identifiers and descriptors are crucial for substance identification, characterization, and regulatory documentation.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [2] |

| Synonyms | Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine | [2] |

| CAS Number | 45170-31-8 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 231.29 g/mol | [2] |

| Canonical SMILES | CC(C)--INVALID-LINK--N(C)C(=O)OC(C)(C)C | [2] |

| InChI Key | XPUAXAVJMJDPDH-QMMMGPOBSA-N | [2] |

Table 2: Physical and Chemical Data

| Property | Value | Conditions | Reference |

| Appearance | White powder / solid | Ambient | [1] |

| Melting Point | 47 - 51 °C | [1] | |

| Optical Rotation | [α]²⁵/D = -93 ± 2° | [1] | |

| [α]²⁰/D = -94 ± 3° | c = 0.5% in ethanol | ||

| [α]²⁰/D = -87.0 to -97.0° | c = 0.5 in ethanol | ||

| Purity | ≥ 99% (Assay) | [1] |

Note: Spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically available from commercial suppliers but are not consolidated in a single public source. Researchers should refer to the Certificate of Analysis for batch-specific spectral information.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducibility and verification of a compound's identity and purity.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.[3] Pure crystalline substances exhibit a sharp melting point range, typically within 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)[3]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3][5] If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a preliminary estimate.

-

Accurate Determination: Allow the apparatus to cool. Set the heating ramp to a slow rate (1-2 °C/min) starting from a temperature approximately 10-15 °C below the estimated melting point.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[3]

Optical Rotation Measurement (Polarimetry)

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[6] It is a characteristic property of enantiomers. The specific rotation [α] is a standardized value calculated from the observed rotation.[7]

Apparatus:

-

Polarimeter[6]

-

Polarimeter cell (sample tube), typically 1 decimeter (dm) in length[6]

-

Volumetric flask and analytical balance

-

Appropriate solvent (e.g., ethanol, as specified in data tables)

Procedure:

-

Instrument Preparation: Turn on the polarimeter and allow the light source (e.g., sodium D-line) to warm up for at least 10 minutes.[6]

-

Blank Measurement: Fill the polarimeter cell with the pure solvent (e.g., ethanol). Ensure no air bubbles are present in the light path.[6][8] Place the cell in the polarimeter and zero the instrument.[8]

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a solution of known concentration (c), expressed in g/mL.[6]

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell completely, again ensuring the absence of air bubbles. Place the cell in the instrument and record the observed rotation (α) in degrees.[6] Also, record the temperature (T) and the wavelength (λ) of the light source.[8]

-

Calculation of Specific Rotation: Calculate the specific rotation using the following formula[7]: [α]Tλ = α / (l × c) Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (e.g., 'D' for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Mandatory Visualizations

Diagrams illustrating key logical and experimental workflows provide a clear visual guide for researchers.

Caption: General workflow for the physicochemical characterization of a chemical standard.

Caption: Role of this compound in a Boc-based solid-phase peptide synthesis (SPPS) cycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

The Advent of a Key Building Block: A Technical Guide to Boc-N-methyl-L-valine

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical context, and applications of Boc-N-methyl-L-valine, a critical reagent in modern peptide synthesis and drug development. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational synthetic methodologies, presents key quantitative data, and illustrates its utility in the synthesis of complex therapeutic molecules.

Introduction: The Genesis of a Chiral Tool

The development of peptide chemistry has been intrinsically linked to the evolution of protecting group strategies, enabling the precise and sequential assembly of amino acids. The tert-butyloxycarbonyl (Boc) protecting group, introduced in the mid-20th century, represented a significant advancement due to its stability under various conditions and its facile removal under mild acidic conditions.

Parallel to the refinement of protecting group chemistry, the strategic incorporation of N-methylated amino acids into peptide chains emerged as a powerful tool to modulate the pharmacological properties of peptides. N-methylation can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability, and constrain peptide conformation, which can lead to increased potency and selectivity for biological targets.

The convergence of these two powerful strategies—Boc protection and N-methylation—gave rise to this compound, a pre-formed building block that streamlines the synthesis of N-methylated peptides.

Historical Context and Discovery

The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids was significantly advanced by the work of S. T. Cheung and N. Leo Benoiton in 1977.[1] Their research provided a straightforward and efficient method for the N-methylation of Boc-protected amino acids. This development was crucial as it offered a reliable route to obtaining enantiomerically pure N-methylated amino acids, which were previously challenging to synthesize without racemization.[1][2]

The core of their method involves the direct methylation of the N-Boc-amino acid using a strong base, such as sodium hydride, and a methylating agent like methyl iodide, in an appropriate solvent like tetrahydrofuran (THF) at room temperature.[1] This approach proved effective for a range of neutral amino acids and laid the groundwork for the routine availability and use of compounds like this compound in peptide synthesis.

Experimental Protocols

This section details the seminal experimental protocol for the synthesis of this compound, based on the foundational work of Cheung and Benoiton, as well as a standard protocol for the initial Boc-protection of L-valine.

Synthesis of Boc-L-valine

The initial step in the synthesis of this compound is the protection of the amino group of L-valine with the Boc group.

Protocol:

-

Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH, and add water to a total volume of 400 ml.[3]

-

Add 150 ml of tetrahydrofuran to the solution.[3]

-

While vigorously stirring at 10°C, add 100 ml of tert-butoxycarbonyl chloride (Boc-Cl) in five equal portions at ten-minute intervals.[3]

-

After each addition of Boc-Cl, add 2N aqueous NaOH to maintain a pH of approximately 8 to 9.[3]

-

After two hours, extract the mixture with diethyl ether.[3]

-

Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will precipitate an oily substance.[3]

-

Extract the precipitate with ethyl acetate.[3]

-

Wash the ethyl acetate extract with a small amount of water, dry it over sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[3]

-

Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to induce crystallization.[3]

-

Filter and dry the resulting crystals to obtain Boc-L-valine.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 29 g L-valine | [3] |

| Yield | 30 g (55%) | [3] |

| Melting Point | 78°C | [3] |

Synthesis of this compound

The following protocol is based on the method developed by Cheung and Benoiton for the N-methylation of Boc-amino acids.

Protocol:

-

Dissolve Boc-L-valine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH) (2.2 equivalents) portion-wise to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes.

-

Add methyl iodide (CH₃I) (3 equivalents) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 15-20 hours.[1]

-

Cool the reaction mixture in an ice bath and cautiously add water to quench the excess NaH.

-

Remove the THF by evaporation under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove unreacted methyl iodide and other non-acidic impurities.

-

Acidify the aqueous layer to pH 3 with a cold, dilute solution of hydrochloric acid or citric acid.

-

Extract the product into ethyl acetate or diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization or chromatography.

Quantitative Data for N-Methylation of various Boc-amino acids (Cheung and Benoiton, 1977):

| Boc-Amino Acid | Yield of N-methylated product |

| Boc-Ala-OH | 95% |

| Boc-Leu-OH | 96% |

| Boc-Val-OH | 94% |

| Boc-Ile-OH | 91% |

Applications in Drug Discovery and Synthesis

This compound is a crucial building block in the synthesis of several complex natural products and their analogues with significant therapeutic potential. Its incorporation is particularly notable in the synthesis of potent anticancer agents and immunosuppressants.

Synthesis of Dolastatin 10 Analogues

Dolastatin 10, a potent antimitotic agent isolated from a sea hare, and its synthetic analogues are powerful anticancer compounds.[4] this compound is a key component in the synthesis of the N-terminal fragment of many of these analogues.

Synthesis of Cyclosporine Analogues

Cyclosporine A is a powerful immunosuppressant drug widely used in organ transplantation to prevent rejection. It is a cyclic peptide containing several N-methylated amino acids, including N-methyl-L-valine. The synthesis of cyclosporine and its analogues often involves the coupling of peptide fragments, where this compound is a key precursor for one of the fragments.[5]

Conclusion

This compound stands as a testament to the ingenuity of chemical synthesis in advancing peptide science and drug discovery. Its development, rooted in the fundamental principles of protecting group chemistry and selective alkylation, has provided researchers with an invaluable tool for the creation of sophisticated and potent therapeutic agents. The detailed protocols and historical context provided in this guide aim to equip scientists with the necessary knowledge to effectively utilize this important chiral building block in their research endeavors.

References

The Strategic Imperative of N-Methylation: Enhancing Peptide Stability with N-Methyl-Valine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often encumbered by their inherent vulnerability to proteolytic degradation, leading to short in vivo half-lives and diminished clinical efficacy. A key strategy to surmount this obstacle is the site-specific N-methylation of the peptide backbone. The incorporation of an N-methyl group on a valine residue, a common aliphatic amino acid, serves as a powerful tool to enhance metabolic stability, modulate conformation, and ultimately improve the pharmacokinetic profile of peptide-based therapeutics. This technical guide provides a comprehensive overview of the role of N-methyl-valine in peptide stability, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Impact of N-Methyl-Valine on Peptide Properties: A Quantitative Perspective

N-methylation of a valine residue introduces a methyl group to the amide nitrogen, a modification that imparts significant changes to the peptide's physicochemical properties. This seemingly minor alteration has profound effects on proteolytic stability, receptor binding affinity, and conformational dynamics.

Enhanced Proteolytic Resistance

The primary and most well-documented advantage of N-methylation is the substantial increase in resistance to enzymatic degradation. The methyl group provides steric hindrance, effectively shielding the adjacent peptide bonds from the active sites of proteases. This steric blockade disrupts the recognition and binding of proteolytic enzymes, thereby inhibiting cleavage and prolonging the peptide's half-life in biological fluids.

The following table summarizes illustrative data comparing the proteolytic stability of peptides with and without N-methylated valine residues. While the precise impact is sequence-dependent, the data demonstrates the typical magnitude of stability enhancement observed.

| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability (approx.) |

| Hypothetical Peptide A | L-Valine (Unmodified) | ~0.8 hours | - |

| Hypothetical Peptide A | N,N-Dimethyl-L-Valine | ~18 hours | 22.5 |

Note: The data presented in this table is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with N-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.

Modulation of Receptor Binding Affinity

The conformational rigidity imposed by N-methylation can also influence a peptide's binding affinity for its biological target. By restricting the peptide backbone's flexibility, N-methylation can pre-organize the peptide into a conformation that is more favorable for binding, thus reducing the entropic penalty upon association with its receptor. This can lead to an increase in binding affinity, as indicated by a lower dissociation constant (Kd). However, it is crucial to note that the effect of N-methylation on binding affinity is highly context-dependent and can sometimes lead to a decrease in affinity if the induced conformation is not optimal for receptor interaction.

The following table provides a hypothetical comparison of the binding affinity of a peptide with different modifications at a valine residue.

| Peptide Variant | Modification | Illustrative Kd (nM) | Rationale for Affinity Change |

| Peptide-L-Val | Unmodified | 100 | Baseline binding affinity of the natural peptide sequence. |

| Peptide-D-Val | D-amino acid substitution | 120 | The change in stereochemistry at the alpha-carbon can alter the side chain orientation, potentially disrupting optimal interactions with the protein target, leading to a slight decrease in affinity in this hypothetical case. However, in specific contexts, D-amino acid substitution can also enhance affinity. |

A Technical Guide to the Spectroscopic Analysis of Boc-N-methyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-N-methyl-L-valine, a crucial derivative of the amino acid valine utilized in peptide synthesis and pharmaceutical development. Due to the limited availability of published, comprehensive spectral datasets for this compound, this guide presents the known properties of the target molecule and utilizes the closely related and well-characterized compound, Boc-L-valine, as a reference for typical spectroscopic behavior. This approach provides a robust framework for researchers working with N-methylated amino acids.

Compound Identification

| Identifier | Value |

| IUPAC Name | (2S)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid[1] |

| Synonyms | Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine |

| CAS Number | 45170-31-8[1][2] |

| Molecular Formula | C11H21NO4[1][2] |

| Molecular Weight | 231.29 g/mol [1] |

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Where specific data for the N-methylated compound is not available, data for Boc-L-valine is provided as a reference, with clear notation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR Data (Reference: Boc-L-valine in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.9 | br s | 1H | COOH |

| ~5.09 | d | 1H | NH |

| ~4.27 | dd | 1H | α-CH |

| ~2.20 | m | 1H | β-CH |

| 1.45 | s | 9H | C(CH₃)₃ |

| 1.00 | d | 3H | γ-CH₃ |

| 0.94 | d | 3H | γ'-CH₃ |

Note: For this compound, the NH proton signal would be absent and replaced by a singlet corresponding to the N-CH₃ group, typically in the range of 2.5-3.0 ppm.

¹³C NMR Data (Reference: Boc-L-valine)

| Chemical Shift (ppm) | Assignment |

| ~176 | COOH |

| ~156 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~60 | α-CH |

| ~31 | β-CH |

| ~28 | C(CH₃)₃ |

| ~19 | γ-CH₃ |

| ~17 | γ'-CH₃ |

Note: For this compound, the chemical shift of the α-carbon would be expected to shift slightly downfield due to the N-methylation. A peak corresponding to the N-CH₃ carbon would also be present, typically in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands expected for this compound.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid, broad |

| 2975-2850 | C-H | Alkane stretch |

| ~1740 | C=O | Carboxylic acid dimer |

| ~1700 | C=O | Urethane (Boc group) |

| 1470-1450 | C-H | Alkane bend |

| 1390 & 1365 | C-H | gem-dimethyl bend |

| ~1250 | C-O | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

| m/z | Ion | Description |

| 232.1543 | [M+H]⁺ | Calculated for C₁₁H₂₂NO₄⁺ |

| 216 | [M-CH₃]⁺ | Loss of a methyl group |

| 176 | [M-C₄H₉O]⁺ | Loss of the tert-butoxy group |

| 158 | [M-C₄H₉O₂]⁺ | Loss of the Boc group |

| 132 | [M-Boc+H]⁺ | Valine-N-methyl fragment |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a protected amino acid like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to Boc-N-methyl-L-valine (CAS: 45170-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-methyl-L-valine is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-methylated amine of L-valine, offers distinct advantages in drug discovery and development. The N-methylation of the peptide backbone can enhance a peptide's metabolic stability, improve its membrane permeability, and constrain its conformation, which can lead to increased potency and selectivity for its biological target. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications in peptide synthesis, and relevant analytical data.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 45170-31-8 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][3] |

| Molecular Weight | 231.29 g/mol | [3] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 47-51 °C | [1] |

| Optical Rotation | [α]²⁰/D −94±3°, c = 0.5% in ethanol | |

| Solubility | Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), less soluble in water.[2] |

Spectroscopic Data

Boc-L-valine ¹H NMR Data (Reference)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.9 | br s | COOH |

| 5.09 | d | NH |

| 4.03 | dd | α-CH |

| 2.20 | m | β-CH |

| 1.45 | s | C(CH₃)₃ |

| 1.00, 0.94 | d, d | γ-CH₃ |

Source: ChemicalBook, CAS 13734-41-3. Note: The spectrum shows a mixture of rotamers due to hindered C-N bond rotation.[4]

Boc-L-valine ¹³C NMR Data (Reference)

| Chemical Shift (ppm) | Assignment |

| 176.9 | COOH |

| 156.1 | C=O (Boc) |

| 79.2 | C(CH₃)₃ |

| 60.1 | α-CH |

| 31.1 | β-CH |

| 28.3 | C(CH₃)₃ |

| 19.3, 17.8 | γ-CH₃ |

Source: ChemicalBook, CAS 13734-41-3.[5]

Mass Spectrometry

While a specific mass spectrum for this compound is not available, the expected molecular ion peak [M+H]⁺ would be at m/z 232.1543, corresponding to the molecular formula C₁₁H₂₂NO₄⁺.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-methylated amino acids is the direct alkylation of the N-protected amino acid. The following is a representative protocol for the N-methylation of Boc-L-valine using methyl iodide and sodium hydride.

Materials:

-

Boc-L-valine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-valine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.

-

Add methyl iodide (3.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a growing peptide chain during SPPS presents a challenge due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the amine. This necessitates the use of more potent coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a commonly used and effective coupling reagent for this purpose.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF for Fmoc-SPPS) or Trifluoroacetic acid (TFA in DCM for Boc-SPPS)

Procedure (for one coupling cycle):

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection: Remove the N-terminal protecting group (e.g., with 20% piperidine in DMF for Fmoc deprotection).

-

Washing: Wash the resin thoroughly with DMF.

-

Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and HATU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to this solution. Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin.

-

Reaction: Agitate the reaction mixture for 1-4 hours at room temperature. For coupling to another N-methylated residue, longer reaction times or double coupling may be necessary.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines).

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Proceed to the next deprotection and coupling cycle.

Caption: Workflow for a single coupling cycle in SPPS using this compound.

Applications in Drug Development

The incorporation of this compound into peptide-based drug candidates is a key strategy to enhance their therapeutic potential. N-methylation can:

-

Increase Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Improve Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a peptide, which can facilitate its passive diffusion across cell membranes.

-

Induce Favorable Conformations: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation that can lead to higher receptor affinity and selectivity.

This compound is therefore a valuable tool for medicinal chemists in the fields of oncology, immunology, and neuroscience, where peptide-based therapeutics are of growing interest.[1]

Conclusion

This compound is a specialized amino acid derivative with significant applications in modern peptide chemistry and drug discovery. Its unique structural features allow for the synthesis of peptides with enhanced pharmacological properties. This guide has provided a comprehensive overview of its physicochemical characteristics, synthesis, and application in SPPS, offering a valuable resource for researchers in the field. While specific, publicly available spectroscopic data remains elusive, the provided information on its synthesis and use, along with reference data for a similar compound, should facilitate its effective utilization in the laboratory.

References

Literature review on N-methylated amino acids in drug discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide-based drug candidates represents a powerful approach to overcoming the inherent pharmacokinetic limitations of native peptides. This modification, involving the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, can dramatically enhance metabolic stability, improve membrane permeability, and provide greater control over the conformational properties of the peptide.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, analysis, and impact of N-methylated amino acids in modern drug discovery, complete with detailed experimental protocols and a quantitative analysis of their effects on key pharmacological parameters.

The Impact of N-Methylation on Peptide Properties

N-methylation introduces significant steric hindrance and removes a hydrogen bond donor from the peptide backbone.[4] These changes have profound effects on the physicochemical and biological properties of the peptide.

-

Enhanced Metabolic Stability: One of the most significant advantages of N-methylation is the increased resistance to proteolytic degradation.[3][5] The methyl group shields the amide bond from enzymatic cleavage, leading to a longer plasma half-life.[5][6]

-

Improved Membrane Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors, N-methylation increases the lipophilicity of the peptide, which can lead to improved passive diffusion across cell membranes and enhanced oral bioavailability.[3][4][7] For example, a tri-N-methylated analog of the Veber-Hirschmann peptide demonstrated a remarkable 10% oral bioavailability.[8]

-

Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to higher receptor binding affinity and selectivity.[3]

Quantitative Analysis of N-Methylation Effects

The following tables summarize the quantitative impact of N-methylation on key drug-like properties.

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide/Analog | Modification | Half-life (t½) | Biological Matrix | Reference |

| Endothelin Receptor Antagonist | Non-methylated | 10.6 min | Rat intestinal perfusate | [6] |

| Endothelin Receptor Antagonist | N-methylated Ile¹⁹-Ile²⁰ bond | 538 min | Rat intestinal perfusate | [6] |

| Cyclic Hexapeptide Series | Non-methylated | Variable | Human Plasma | [9] |

| Cyclic Hexapeptide Series | N-methylated | > 360 min (for all tested) | Human Plasma | [9] |

| Somatostatin (native) | Non-methylated | 1-2 min | Human Plasma | [6] |

| Octreotide (somatostatin analog) | D-amino acid substitutions | 1.5 h | Human Plasma | [6] |

Table 2: Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides

| Peptide/Analog | Target | IC₅₀ / Kᵢ | Reference |

| Endothelin Receptor Antagonist | Endothelin Receptor | 40 nM (IC₅₀) | [6] |

| N-methylated Endothelin Receptor Antagonist | Endothelin Receptor | 10 nM (IC₅₀) | [6] |

| Somatostatin (native) | Somatostatin Receptor Subtype 2 (SSTR2) | 0.23 nM (IC₅₀) | [6] |

| Octreotide (somatostatin analog) | Somatostatin Receptor Subtype 2 (SSTR2) | 0.56 nM (IC₅₀) | [6] |

| NorHSPW | Aminopeptidase N | 6.5 µM (IC₅₀) | [10] |

| cyc-LHSPW | Aminopeptidase N | 24.7 µM (Kᵢ) | [10] |

Table 3: Cell Permeability of N-Methylated vs. Non-Methylated Peptides (Caco-2 Assay)

| Peptide/Analog | Modification | Apparent Permeability (Papp) (cm/s) | Reference |

| Drugs completely absorbed in humans | - | > 1 x 10⁻⁶ | [11] |

| Drugs with partial absorption in humans | - | 0.1-1.0 x 10⁻⁶ | [11] |

| Drugs with <1% absorption in humans | - | ≤ 1 x 10⁻⁷ | [11] |

| Cyclic Hexapeptide (MW = 755) | Three N-methyl groups | Showed 28% oral bioavailability in rat | [9] |

Experimental Protocols

Solid-Phase Synthesis of Peptides Containing N-Methylated Amino Acids

The incorporation of N-methylated amino acids during solid-phase peptide synthesis (SPPS) can be challenging due to steric hindrance.[1] The following protocol is a general guideline for Fmoc-based SPPS.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30 minutes.[12]

-

Perform Fmoc deprotection using 20% piperidine in DMF.[9]

2. Standard Amino Acid Coupling:

-

For non-methylated amino acids, use a standard coupling reagent such as HCTU.[12]

3. N-Methylated Amino Acid Coupling:

-

Activation: Pre-activate a solution of the Fmoc-N-methyl amino acid (4 equivalents), a highly reactive coupling reagent like HATU or PyAOP (4 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[12]

-

Coupling: Add the activated mixture to the resin and allow the reaction to proceed for an extended period (e.g., 1-4 hours).[12] Monitoring the coupling reaction with a test like the bromophenol blue test is recommended.[13] A second coupling may be necessary for difficult sequences.[13]

4. Coupling to the N-Methylated Residue:

-

The subsequent coupling of the next amino acid onto the N-methylated residue is also sterically hindered. The use of a powerful coupling reagent like HATU or microwave-assisted coupling is highly recommended.[12]

5. Cleavage and Deprotection:

-

Once the peptide sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).[12]

6. Purification:

-

Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[12]

On-Resin N-Methylation of Peptides

An alternative to incorporating pre-methylated amino acid building blocks is to perform the N-methylation directly on the resin-bound peptide. The Biron-Kessler method is a widely used three-step procedure.[14][15]

1. Sulfonylation:

-

Swell the peptide-bound resin in N-methylpyrrolidine (NMP).[15]

-

React the free N-terminal amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base (e.g., collidine or DMAP) to protect the amine.[12][15]

2. Methylation:

-

Perform the methylation of the resulting sulfonamide using a methylating agent such as dimethyl sulfate or methyl iodide and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or LiOtBu.[9][16]

3. Desulfonylation:

-

Remove the o-NBS protecting group using a thiol, such as 2-mercaptoethanol, and a base (e.g., DBU) to liberate the N-methylated amine, which is then ready for the next coupling step.[12][15]

Analytical RP-HPLC of N-Methylated Peptides

The analysis of N-methylated peptides by RP-HPLC requires specific considerations due to the potential for cis/trans isomers of the N-methylated amide bond, which can lead to peak broadening or multiple peaks for a single compound.[12][17]

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of the lyophilized peptide.[17]

-

Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.[17]

-

Centrifuge the sample to pellet any insoluble material.[17]

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[12]

-

Mobile Phase A: 0.1% TFA in water.[12]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[12]

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30-45°C. Elevated temperatures can help to improve peak shape by accelerating the interconversion of cis/trans isomers.[17]

-

Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[12][17]

3. Data Analysis:

-

Integrate all peaks in the chromatogram.[17]

-

Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by N-methylated peptide drugs and a general experimental workflow for their synthesis and analysis.

Caption: General workflow for the synthesis, purification, and evaluation of N-methylated peptides.

Caption: Simplified signaling pathway of Cyclosporin A, an N-methylated peptide drug.[2][18]

Caption: Mechanism of action of Dactinomycin, an N-methylated peptide antibiotic.[19][20][21]

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Dactinomycin? [synapse.patsnap.com]

- 20. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dactinomycin - Wikipedia [en.wikipedia.org]

The Biological Significance of N-methyl-L-valine Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methyl-L-valine into peptide scaffolds represents a powerful tool in medicinal chemistry and drug development. This modification, while seemingly subtle, imparts profound changes to the physicochemical and biological properties of peptides, addressing many of the inherent liabilities of native peptides as therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of N-methyl-L-valine containing peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental processes.

Core Concepts: The Impact of N-methylation

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid residue, fundamentally alters a peptide's structure and function.[1] The incorporation of N-methyl-L-valine offers several key advantages:

-

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from degradation by proteases.[2][3] This leads to a significantly longer plasma half-life and improved in vivo stability.[1]

-

Increased Cell Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bond donor capacity of the peptide backbone. This, coupled with an increase in lipophilicity, can enhance a peptide's ability to passively diffuse across cell membranes, a critical factor for oral bioavailability.[2][4]

-

Conformational Control: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone.[5] This can pre-organize the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and specificity.[1][3] It can also influence the cis/trans isomerization of the peptide bond, which has significant implications for the three-dimensional structure and function.[6]

Quantitative Data on N-methyl-L-valine Containing Peptides

The impact of N-methyl-L-valine incorporation on biological activity is often quantified through various assays. The following tables summarize key quantitative data from studies on peptides containing this modification.

| Peptide/Analog | Target/Assay | Quantitative Metric | Value | Reference |

| [3-N-methylvaline-A]insulin | Lipogenesis in rat fat cells | Potency vs. natural insulin | 2.1 +/- 0.2% | [7] |

| [3-N-methylvaline-A]insulin | Receptor binding in rat fat cells and liver plasma membranes | Affinity vs. natural insulin | 1.0 +/- 0.3% | [7] |

| [3-N-methylvaline-A]insulin | Radioimmunoassay | Potency vs. natural insulin | 11% | [7] |

| Peptide Class | Modification | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Antimicrobial Peptides | N-methyl amino acid substitution | P. aeruginosa | Similar or greater activity than non-substituted molecules | [8] |

| Antimicrobial Peptides | N-methyl amino acid substitution | E. faecalis | Slightly higher MIC value than non-substituted ones | [8] |

| Analytical Technique | Analyte | Sensitivity (LOD/LOQ) | Precision (%RSD) | Accuracy (%Recovery) |

| LC-MS/MS | N,N-Dimethyl-L-Valine | High (fmol to pmol range) | Excellent (<15%) | High (95-110%) |

| GC-MS | N,N-Dimethyl-L-Valine | Moderate to High (pmol range) | Good (<20%) | Good (80-120%) |

| qNMR | N,N-Dimethyl-L-Valine | Moderate (µmol to nmol range) | Excellent (<1%) | High (97-102%) |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of N-methyl-L-valine containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-L-valine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-N-methyl-L-valine on a Rink Amide resin.[2]

Materials and Reagents:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-N-Methyl-L-valine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N'-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.[2]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.[2]

-

Amino Acid Coupling (Standard Amino Acids): Pre-activate a solution of Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 1-2 minutes. Add the activated solution to the resin and agitate for 1-2 hours.[2]

-

Coupling of Fmoc-N-Methyl-L-valine: Due to the increased steric hindrance, the coupling of N-methylated amino acids often requires longer reaction times or more potent coupling reagents. The pre-activation step is similar to standard amino acids, but the coupling time may need to be extended.

-

Wash: After each coupling step, wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage filtrate to cold diethyl ether.[2]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Serum Stability Assay

This assay determines the stability of a peptide in the presence of serum proteases.[2]

Materials and Reagents:

-

Synthesized peptides (with and without N-methylation)

-

Human or rat serum

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Add the peptide solution to an equal volume of serum and incubate at 37°C.[2]

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.[2]

-

Protein Precipitation: Quench the reaction by adding an equal volume of ACN with 0.1% TFA to precipitate the serum proteins.[2]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[2]

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.[2]

-

Data Analysis: Plot the percentage of remaining peptide against time to determine the peptide's half-life in serum.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Solubility of Boc-N-methyl-L-valine in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-N-methyl-L-valine, a critical protected amino acid derivative used in peptide synthesis and pharmaceutical development. Understanding its solubility characteristics is paramount for optimizing reaction conditions, purification protocols, and overall process efficiency. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key experimental workflows.

Introduction to this compound

This compound ((2S)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid) is a synthetic derivative of the amino acid L-valine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino nitrogen and a methyl group on the same nitrogen atom imparts specific chemical properties that are advantageous in peptide synthesis. The Boc group prevents unwanted side reactions at the N-terminus during peptide coupling, while the N-methyl group can introduce conformational constraints and increase the proteolytic stability of the resulting peptide.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for the structurally similar compound, Boc-L-valine, can provide valuable guidance for solvent selection.

Qualitative Solubility of this compound

General observations indicate that this compound, a white to off-white solid, exhibits good solubility in polar aprotic and polar protic organic solvents.[1]

| Solvent | Chemical Class | Qualitative Solubility |

| Methanol (MeOH) | Polar Protic | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] |

| Water | Protic | Less Soluble[1] |

Quantitative Solubility of Boc-L-valine (Structurally Similar Compound)

The following table summarizes the available quantitative solubility data for Boc-L-valine. It is crucial to note that while the solubility properties of Boc-L-valine can offer a useful approximation, they may not be identical to those of this compound due to the presence of the N-methyl group, which can influence crystal lattice energy and solvation.

| Solvent | Chemical Class | Quantitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[2] |

| Ethanol (EtOH) | Polar Protic | Freely Soluble[3] |

| Diethyl Ether | Ether | Freely Soluble[3] |

| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Freely Soluble[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[4] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[4] |

| Water | Protic | Slightly Soluble[3] |

Experimental Protocol for Solubility Determination

For precise and reliable solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[5][6][7][8]

Principle

An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Key Workflows and Logical Relationships

The following diagrams illustrate critical workflows relevant to the use of this compound in a research and development setting.

Conclusion

While specific quantitative solubility data for this compound remains limited, qualitative information and data from the analogous compound Boc-L-valine provide a solid foundation for solvent selection in peptide synthesis and other applications. For applications requiring high precision, the detailed isothermal shake-flask protocol enables researchers to determine accurate solubility values in their solvents of choice. The provided workflows offer a logical framework for solvent selection and for the primary application of this valuable protected amino acid in solid-phase peptide synthesis.

References

- 1. CAS 45170-31-8: this compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 13734-41-3: Boc-L-valine | CymitQuimica [cymitquimica.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-N-methyl-L-valine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and oral bioavailability. Boc-N-methyl-L-valine, a sterically hindered amino acid, presents a significant challenge in solid-phase peptide synthesis (SPPS). The presence of the N-methyl group, in addition to the bulky isobutyl side chain of valine, sterically hinders the incoming acylating species, often leading to slow and incomplete coupling reactions. This can result in deletion sequences and low purity of the final peptide.

These application notes provide a comprehensive guide to successfully incorporate this compound in SPPS. We will discuss the selection of appropriate coupling reagents, optimized reaction conditions, and monitoring techniques to overcome the challenges associated with this sterically demanding building block.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is the steric hindrance at the secondary amine. This steric bulk significantly slows down the rate of acylation compared to primary amines. Consequently, standard coupling protocols often result in low coupling efficiencies. To achieve successful incorporation, more potent activating reagents and optimized reaction conditions are necessary.

Another key consideration is the monitoring of the coupling reaction. The secondary amine of N-methylated amino acids does not give a positive result with the commonly used Kaiser (ninhydrin) test. Therefore, alternative methods such as the bromophenol blue test are required to assess the completion of the coupling step.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of this compound. The following table summarizes the performance of various coupling reagents commonly used for sterically hindered and N-methylated amino acids. The data presented is a synthesis of literature reports on challenging couplings and serves as a strong indicator of their efficacy for this compound.

| Coupling Reagent | Reagent Type | Relative Reactivity/Efficiency | Key Advantages | Potential Disadvantages/Side Reactions |

| HATU | Uronium/Aminium Salt | Very High | Highly effective for hindered couplings, fast reaction rates, and generally low epimerization.[1][2] | Can cause guanidinylation of the N-terminus if used in excess. |

| HCTU | Uronium/Aminium Salt | High | A cost-effective alternative to HATU with comparable efficiency in many cases.[1] | Can be less effective than HATU for the most challenging couplings. |

| PyAOP | Phosphonium Salt | Very High | Particularly effective for coupling N-methylated amino acids.[1] | |

| PyBOP | Phosphonium Salt | High | Good for hindered couplings and is a stable reagent. | Byproducts are generally not problematic. |

| PyBroP | Phosphonium Salt | Very High | Highly reactive and effective for hindered couplings. | Byproducts can sometimes be problematic. |

| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | Cost-effective and generates a soluble urea byproduct. Oxyma helps to suppress racemization. | May require longer reaction times or double coupling for very difficult sequences. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis. It is recommended to perform a small-scale test reaction to optimize conditions for a specific peptide sequence.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for the coupling of this compound due to the high reactivity of HATU.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Bromophenol blue solution for monitoring

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

-

Deprotection: Perform the N-terminal Boc deprotection of the preceding amino acid using standard procedures (e.g., 50% TFA in DCM).

-

Washing: Wash the resin thoroughly with DCM, followed by DMF or NMP.

-

Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF or NMP (2 x 2 minutes).

-

Washing: Wash the resin with DMF or NMP.

-

Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9-4.5 equivalents), and HOAt (3-5 equivalents, optional but recommended) in DMF or NMP. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[3]

-

Coupling: Add the pre-activated amino acid solution to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be gently heated (e.g., to 30-40°C).

-

Monitoring: Monitor the reaction for completeness using the bromophenol blue test. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF or NMP (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Double Coupling (Optional): If the monitoring test indicates an incomplete reaction, repeat steps 6-10.

Protocol 2: PyAOP-Mediated Coupling

PyAOP is another excellent choice for coupling sterically hindered N-methylated amino acids.

Materials:

-

Peptide-resin with a free N-terminal amine